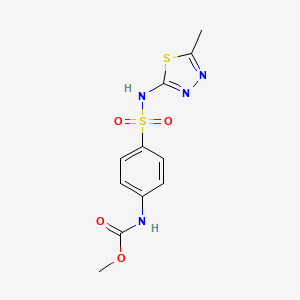
methyl (4-(N-(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl(4-(N-(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)carbamate is a chemical compound with the molecular formula C11H12N4O4S2. It is a member of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl(4-(N-(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)carbamate involves the reaction of 4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide with methyl chloroformate in pyridine. The mixture is stirred at room temperature for two hours, and the solvent is then removed under reduced pressure to yield a solid product. This solid is purified by column chromatography to obtain the final compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl(4-(N-(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Methyl(4-(N-(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: It is investigated for its antimicrobial, antifungal, and anticancer properties.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of methyl(4-(N-(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can disrupt normal cellular processes, leading to the desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine: Another thiadiazole derivative with similar biological activities.
N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide: A compound with comparable chemical structure and applications.
Uniqueness
Methyl(4-(N-(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its diverse applications in research and industry make it a valuable compound for scientific exploration .
Eigenschaften
Molekularformel |
C11H12N4O4S2 |
|---|---|
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
methyl N-[4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]carbamate |
InChI |
InChI=1S/C11H12N4O4S2/c1-7-13-14-10(20-7)15-21(17,18)9-5-3-8(4-6-9)12-11(16)19-2/h3-6H,1-2H3,(H,12,16)(H,14,15) |
InChI-Schlüssel |
XWAGWFJRGQJYOI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Ethyl-3-methyl-5-(methylthio)-1H-pyrazolo[4,3-e][1,2,4]triazine](/img/structure/B13103215.png)
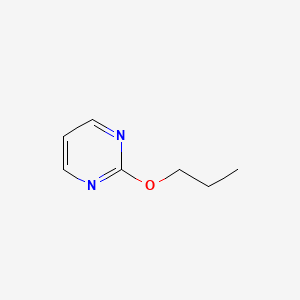
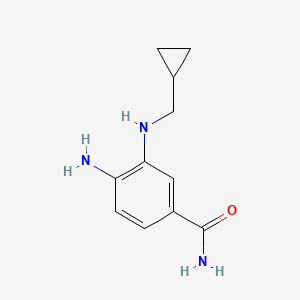
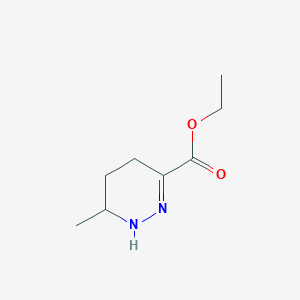



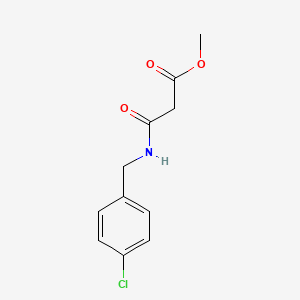

![2-Ethyl-N-[(furan-2-yl)methyl]-3-methoxy-2H-indazole-6-carboxamide](/img/structure/B13103272.png)




